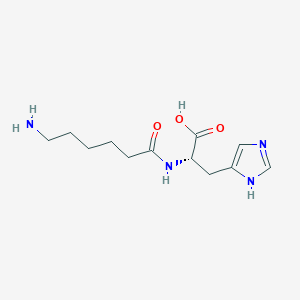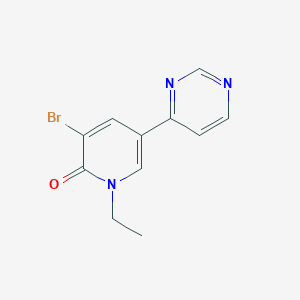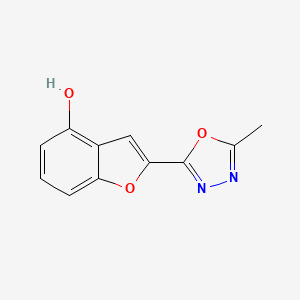
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol is an organic compound that features a benzofuran ring fused with an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,3,4-oxadiazole-2-thiol with 2-hydroxybenzaldehyde under basic conditions to form the desired benzofuran derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-4-one derivatives.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: Similar in structure but lacks the benzofuran ring.
2-(1,2,4-Oxadiazol-5-yl)anilines: Contains an oxadiazole ring but with different substituents.
Uniqueness
2-(5-Methyl-1,3,4-oxadiazol-2-yl)benzofuran-4-ol is unique due to the combination of the benzofuran and oxadiazole rings, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C11H8N2O3 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-benzofuran-4-ol |
InChI |
InChI=1S/C11H8N2O3/c1-6-12-13-11(15-6)10-5-7-8(14)3-2-4-9(7)16-10/h2-5,14H,1H3 |
InChI Key |
VRHGTTPPUSIUNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=C(C=CC=C3O2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]imidazolidine-2,4-dione](/img/structure/B8698830.png)
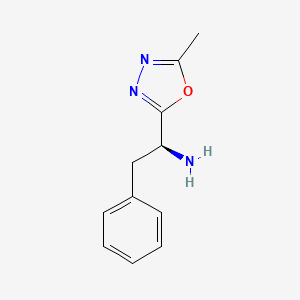
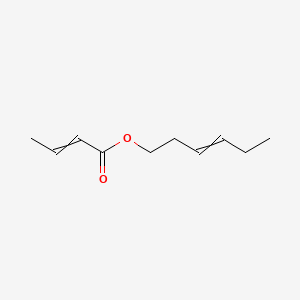
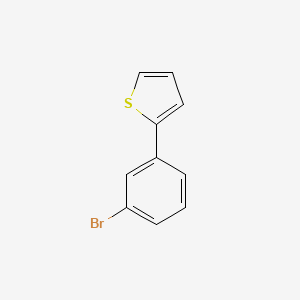
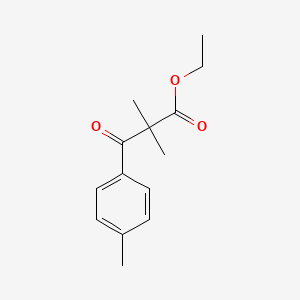
![2-[6-methyl-2-oxo-3-(2-phenylethylamino)pyrazin-1-yl]acetic acid](/img/structure/B8698867.png)
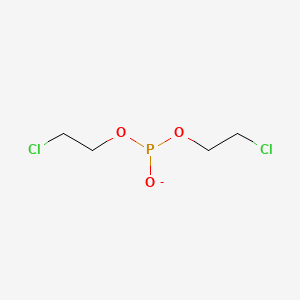

![2-Chlorobenzo[b]thiophene-3-acetonitrile](/img/structure/B8698891.png)
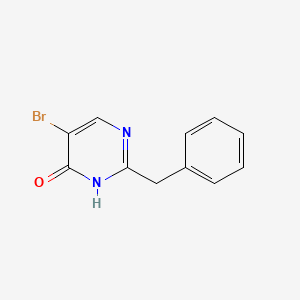
![8-Bromo-6-methoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8698903.png)
